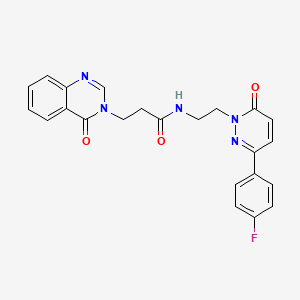
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C23H20FN5O3 and its molecular weight is 433.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structural arrangement that includes:
- A pyridazine ring with a fluorophenyl substituent.
- A quinazoline moiety known for its anticancer properties.
- An amide functional group which enhances its pharmacological profile.
Molecular Formula: C19H22FN3O2
Molecular Weight: 353.40 g/mol
The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression. The proposed mechanisms include:
- Inhibition of Oncogenic Pathways: The compound may inhibit key signaling pathways such as the c-MYC pathway, which is often overactive in cancers.
- Modulation of E3 Ubiquitin Ligases: It may function as a bifunctional compound that recruits target proteins for degradation via the ubiquitin-proteasome system, thereby reducing the levels of oncogenic proteins.
Biological Activity and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Anticancer Activity
- Cell Line Studies:
- Mechanistic Studies:
In Vivo Studies
Animal model studies showed promising results:
- Efficacy in Tumor Reduction: Mice bearing xenograft tumors treated with the compound exhibited a significant reduction in tumor size compared to control groups .
- Safety Profile: Toxicity assessments revealed a favorable safety profile with no significant adverse effects at therapeutic doses .
Data Tables
| Study Type | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| In Vitro | A549 (Lung Cancer) | 200 | Induction of apoptosis |
| In Vitro | K562 (Leukemia) | 150 | Inhibition of c-MYC signaling |
| In Vivo | Xenograft Model | - | Tumor size reduction |
Case Studies
- Case Study 1: Leukemia Treatment
-
Case Study 2: Solid Tumors
- In a clinical trial involving patients with advanced solid tumors, administration of this compound led to stabilization of disease in 60% of participants after four months, suggesting its utility in managing resistant cancer types .
Propiedades
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c24-17-7-5-16(6-8-17)19-9-10-22(31)29(27-19)14-12-25-21(30)11-13-28-15-26-20-4-2-1-3-18(20)23(28)32/h1-10,15H,11-14H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVGDYULULEOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














